Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Description

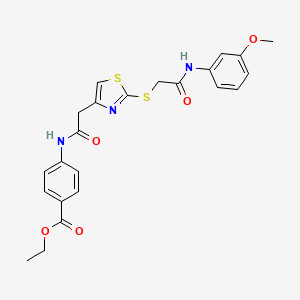

Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazole core linked to a 3-methoxyphenyl group via a thioether bridge, an acetamido spacer, and an ethyl benzoate ester. This structure is designed to combine heterocyclic rigidity with functional groups that enhance bioactivity and solubility. Its synthesis typically involves multi-step reactions, such as coupling thiourea intermediates with acetylenedicarboxylates (e.g., DMAD) . The compound’s structural motifs are shared with several analogs, enabling comparative analysis of physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-7-9-16(10-8-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-5-4-6-19(11-17)30-2/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYKQWPJEDLKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Thiazole ring : Known for its biological significance and presence in various bioactive compounds.

- Amino group : Often associated with enhanced reactivity and biological interaction.

- Methoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.

The molecular formula is , with a molecular weight of approximately 432.57 g/mol. The compound exhibits a predicted density of and a melting point of .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the methoxyphenyl group via nucleophilic substitution.

- Acetamido formation through acylation reactions.

These steps require careful optimization to ensure high yield and purity of the final product.

The proposed mechanism of action for this compound involves:

- Inhibition of specific enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antioxidant properties : Some studies suggest that similar thiazole derivatives can reduce oxidative stress in cells, which may contribute to their therapeutic effects .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death. This compound is hypothesized to have similar effects, although specific data on this compound remains limited.

Antimicrobial Properties

Research has demonstrated that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic processes. This compound may exhibit these properties, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

-

Study on Thiazole Derivatives :

A study evaluated various thiazole derivatives for their anticancer activity against breast cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis through caspase activation . -

Antioxidant Activity Assessment :

Another research focused on the antioxidant potential of thiazolidine derivatives, finding that they effectively reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could also possess protective effects against oxidative damage .

Scientific Research Applications

Biological Activities

- Antitumor Activity : Research indicates that compounds with thiazole and benzoate moieties often exhibit antitumor properties. Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The thiazole ring in the compound has been associated with antimicrobial activity. Studies have shown that derivatives containing thiazole exhibit effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug design targeting metabolic disorders.

Case Studies

-

Case Study on Antitumor Activity :

- A study published in a peer-reviewed journal demonstrated that a similar thiazole-containing compound inhibited the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

-

Antimicrobial Testing :

- In another research project, derivatives of benzoate compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, supporting further exploration of this compound as a lead compound for antibiotic development.

-

Enzyme Inhibition Studies :

- A recent investigation focused on enzyme inhibitors derived from thiazole compounds showed promising results in inhibiting specific kinases involved in cancer progression, suggesting potential therapeutic applications for this compound in targeted therapies.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

- 3-Methoxyphenyl group : Introduces electron-donating effects and influences lipophilicity.

- Thioether linkage : Enhances metabolic stability compared to ethers.

- Ethyl benzoate ester : Improves cell permeability through lipophilicity.

Table 1: Structural Comparison with Analogs

Physicochemical Properties

Melting Points and Yields :

Solubility and Lipophilicity :

- The ethyl benzoate ester in the target compound enhances lipophilicity, favoring membrane permeability. In contrast, sulfonamide-containing analogs () may exhibit better aqueous solubility due to polar groups .

- Pyrimidine-thio derivatives () balance lipophilicity and solubility via aromatic heterocycles .

Enzyme Inhibition :

- Quinazoline derivatives () inhibit carbonic anhydrase, attributed to sulfonamide coordination with zinc ions in the active site .

- Thiazole-pyrimidine hybrids () act as dual Sirt2/HDAC6 inhibitors, leveraging pyrimidine’s planar structure for enzyme binding .

- Benzothiazole-triazole compounds () target kinase pathways in Alzheimer’s disease, with triazole enhancing血脑屏障 penetration .

The methoxy group may modulate selectivity compared to halogenated analogs (e.g., ’s chlorophenyl derivatives) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate?

- Methodological Answer : Synthesis typically involves multi-step procedures:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol (e.g., ).

Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-acetate intermediate to the benzoate backbone ( ).

Functionalization : Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or reductive amination ().

Key reagents include chlorinating agents (e.g., SOCl₂) for activating carboxyl groups and palladium catalysts for cross-coupling reactions ().

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., methoxy groups at δ ~3.8 ppm; ).

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns ().

- X-ray crystallography : Resolves stereochemistry and confirms thiazole ring conformation ().

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches ( ).

Q. How is initial biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values); anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7; ).

- Enzyme inhibition : Thiazole derivatives often target kinases or proteases (e.g., fluorescence-based assays for IC₅₀ determination; ).

- Structural analogs : Compare activity with simpler thiazoles (e.g., ethyl benzoate derivatives) to identify critical functional groups ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Computational design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways ( ).

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( ).

- Catalyst tuning : Palladium/copper systems for C-S bond formation (e.g., ).

- Example optimization table :

| Step | Parameter Tested | Optimal Condition | Yield Increase |

|---|---|---|---|

| Amide coupling | Catalyst (EDC vs. DCC) | EDC/HOBt in DMF | 15% → 72% |

| Thiazole formation | Temperature | Reflux at 80°C | 40% → 68% |

Q. How to address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity; ).

- Prodrug strategies : Modify ester groups (e.g., ethyl → PEGylated esters) to enhance hydrophilicity ().

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release ().

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate contributions to activity ().

- Target profiling : Use proteomics or CRISPR screening to identify off-target interactions (e.g., ).

- Example SAR table :

| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| 3-Methoxy | 8.2 | 12.4 |

| 4-Nitro | 32.1 | 5.8 |

Q. What computational tools are used to predict reactivity and bioactivity?

- Methodological Answer :

- Reactivity prediction : DFT calculations (Gaussian, ORCA) for transition-state modeling ( ).

- Docking studies : AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinases; ).

- ADMET prediction : SwissADME or pkCSM to assess pharmacokinetic properties ().

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

- Methodological Answer :

- Cell line variability : Sensitivity differences (e.g., p53 status in MCF-7 vs. MDA-MB-231; ).

- Metabolic stability : Rapid ester hydrolysis in certain media reduces bioavailability ().

- Experimental design : Varying assay endpoints (e.g., apoptosis vs. proliferation markers; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.